molecular formula C22H19N3O3 B11632770 2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B11632770
M. Wt: 373.4 g/mol
InChI Key: UVQRADPCXIQLER-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazolo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Introduction of the ethylphenoxy group: This can be done through etherification reactions.

    Formation of the acetamide linkage: This step involves amidation reactions using suitable amines and acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to suppress ADK (adenosine kinase) in cultured cell lines, indicating that ADK is one of its targets through which it exerts its effects . Molecular docking studies suggest that the compound binds to the active site of ADK, inhibiting its activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as ADK, sets it apart from other similar compounds.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H19N3O3/c1-2-15-5-11-18(12-6-15)27-14-20(26)24-17-9-7-16(8-10-17)22-25-21-19(28-22)4-3-13-23-21/h3-13H,2,14H2,1H3,(H,24,26)

InChI Key

UVQRADPCXIQLER-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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